Wattersiixanthone B
Description
Wattersiixanthone B is a tetramethoxyxanthone derivative identified in a 2015 phytochemical study. Its structure was determined as 1,8-dihydroxy-4,5,6,7-tetramethoxyxanthone through spectral analysis (¹H-NMR, ¹³C-NMR, and MS), distinguishing it from other xanthones by its unique substitution pattern . The compound belongs to the xanthone class, known for their diverse bioactivities, including antioxidant, antimicrobial, and anticancer properties. This compound’s structural novelty lies in the combination of two hydroxyl groups at positions 1 and 8 and four methoxy groups at positions 4, 5, 6, and 7, which may influence its physicochemical and biological behavior.
Properties
Molecular Formula |
C20H20O9 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O9/c1-26-12-3-2-4-13-15(12)16(22)10-7-9(5-6-11(10)28-13)27-20-19(25)18(24)17(23)14(8-21)29-20/h2-7,14,17-21,23-25H,8H2,1H3/t14-,17-,18+,19-,20-/m1/s1 |
InChI Key |
FZIAASYHRUKXQB-LWUBGYQZSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
wattersii-xanthone B wattersiixanthone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substitution Pattern: this compound (Compound 2) has two hydroxyl groups and four methoxy groups, a balance between polarity (hydroxyls) and lipophilicity (methoxys). This contrasts with Compound 5, which has only one hydroxyl group but five methoxys, likely enhancing its lipid solubility .
The retention of hydroxyl groups at positions 1 and 8 may preserve hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or DNA .
Spectroscopic Differentiation :
- The ¹H-NMR of this compound would show distinct aromatic proton signals due to the deshielding effects of adjacent methoxy groups. For example, protons near the 4,5,6,7-methoxy clusters would resonate at higher δ values compared to less substituted analogs like Compound 1 .
Q & A
Q. What collaborative frameworks optimize large-scale studies on this compound?
- Methodological Answer : Establish clear task distribution (e.g., synthesis, bioassays, data analysis) using project management tools like Trello. Define milestones (e.g., compound library completion by Month 6) and conduct regular peer reviews to align methodologies. Share data via cloud platforms like LabArchives with role-based access .
Q. Data Presentation and Validation
- Tables/Figures : Use scatter plots for dose-response curves (with R values) and heatmaps for comparative bioactivity. Label axes with units and error bars (±SD) .
- Data Storage : Securely archive electronic data in encrypted repositories (e.g., institutional servers) and maintain hard copies in climate-controlled environments. Implement version control (e.g., Git) for computational data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
